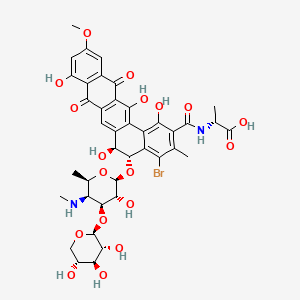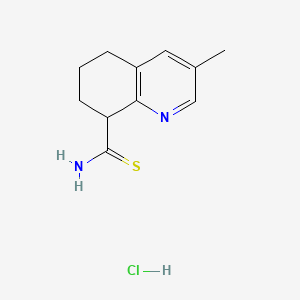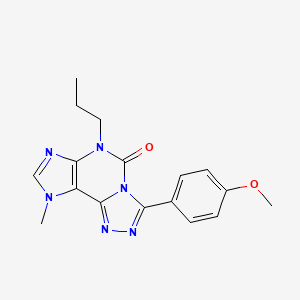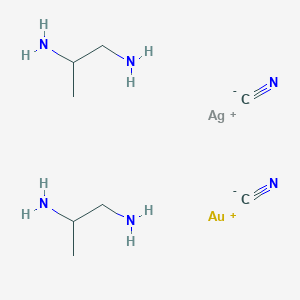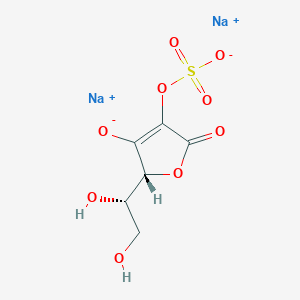
4'-Hydroxy-2-morpholino-3-phenylpropiophenone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“L.G. 20053” is a chemical compound known for its unique properties and applications in various scientific fields. It is identified by its IUPAC name, 2,3,6-trifluoro-4-(trifluoromethyl)pyridine, and has the molecular formula C6HF6N . This compound is characterized by the presence of multiple fluorine atoms, which contribute to its distinct chemical behavior and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6-trifluoro-4-(trifluoromethyl)pyridine typically involves the fluorination of pyridine derivatives. One common method includes the reaction of pyridine with fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the final product.
Industrial Production Methods: On an industrial scale, the production of 2,3,6-trifluoro-4-(trifluoromethyl)pyridine may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 2,3,6-trifluoro-4-(trifluoromethyl)pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, which may have different chemical and physical properties.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully hydrogenated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Electrophilic Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield fluorinated pyridine derivatives, while oxidation can produce pyridine N-oxides.
Aplicaciones Científicas De Investigación
2,3,6-trifluoro-4-(trifluoromethyl)pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals that exhibit improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and advanced materials, including polymers and coatings with enhanced properties.
Mecanismo De Acción
The mechanism of action of 2,3,6-trifluoro-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions with its targets. This can lead to the modulation of biological pathways and the inhibition or activation of specific enzymes, resulting in the desired pharmacological or biochemical effects .
Comparación Con Compuestos Similares
- 2,3,5-trifluoro-4-(trifluoromethyl)pyridine
- 2,3,6-trifluoro-4-(methyl)pyridine
- 2,3,6-trifluoro-4-(chloromethyl)pyridine
Comparison: Compared to its similar compounds, 2,3,6-trifluoro-4-(trifluoromethyl)pyridine is unique due to the presence of multiple fluorine atoms, which significantly influence its chemical reactivity and physical properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable building block in the synthesis of pharmaceuticals and advanced materials .
Propiedades
Número CAS |
102612-79-3 |
|---|---|
Fórmula molecular |
C19H22ClNO3 |
Peso molecular |
347.8 g/mol |
Nombre IUPAC |
1-(4-hydroxyphenyl)-2-morpholin-4-yl-3-phenylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C19H21NO3.ClH/c21-17-8-6-16(7-9-17)19(22)18(20-10-12-23-13-11-20)14-15-4-2-1-3-5-15;/h1-9,18,21H,10-14H2;1H |
Clave InChI |
NADGODZMZVLAGK-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S,5R,8R,9R,10S,13S,14S,17R)-17-ethynyl-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12781962.png)
![3-[7-carbamoyl-5-[(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]indol-1-yl]propyl 2,2-dimethylpropanoate](/img/structure/B12781965.png)
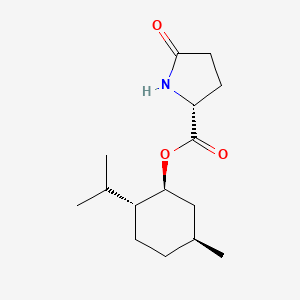
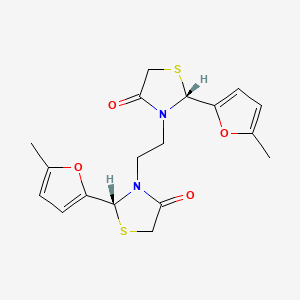


![1,1,2,2-Tetrafluoroethene;2,3,3,3-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propoxy]propanenitrile;1,1,2-trifluoro-2-(trifluoromethoxy)ethene](/img/structure/B12781995.png)
